9-hydroxy-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide
Description
This compound belongs to the fluorene-sulfonamide class, characterized by a 9H-fluorene backbone substituted at positions 2 and 7 with sulfonamide groups. Key structural features include:
- N2,N7-bis(2-hydroxyethyl) groups: Increase hydrophilicity and solubility compared to alkyl/aryl substituents.
- N2,N7-dimethyl groups: Provide steric bulk and moderate lipophilicity.
Properties
IUPAC Name |
9-hydroxy-2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethyl-9H-fluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7S2/c1-20(7-9-22)29(25,26)13-3-5-15-16-6-4-14(30(27,28)21(2)8-10-23)12-18(16)19(24)17(15)11-13/h3-6,11-12,19,22-24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRIYCBKRRLUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)S(=O)(=O)N(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-hydroxy-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a member of the fluorene-based sulfonamide family, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound involves several steps, including the reaction of dimethylaminobenzaldehyde with appropriate sulfonamide derivatives. The final product is isolated through crystallization techniques and characterized using NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that fluorene derivatives exhibit significant antimicrobial properties. In studies comparing various fluorene compounds, this compound demonstrated notable activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 12 | Vancomycin |
| Escherichia coli | 10 | Gentamicin |
| Pseudomonas aeruginosa | 8 | Gentamicin |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mode of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis:
- A549 Cell Line : IC50 = 15 µM
- MDA-MB-231 Cell Line : IC50 = 12 µM
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of DHFR. This enzyme catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in nucleotide synthesis. Inhibition of DHFR disrupts DNA replication in rapidly dividing cells, leading to cell death .
Case Studies
A recent study investigated the efficacy of various fluorene derivatives against multidrug-resistant bacterial strains. The results indicated that compounds similar to this compound showed enhanced activity compared to traditional antibiotics .
Additionally, another study highlighted its potential in combination therapies for cancer treatment, suggesting synergistic effects when used alongside established chemotherapeutics .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and its analogs:
Key Observations:
- Substituent Effects : Hydroxyethyl groups in the target compound enhance hydrophilicity, contrasting with the lipophilic dicyclohexyl (FIN56) or aromatic dimethylphenyl groups in other analogs. This impacts solubility and membrane permeability .
- Backbone Modifications: The 9-hydroxy group in the target compound vs. 9-hydroxyimino (FIN56) or 9-oxo groups alters electronic properties and hydrogen-bonding capacity, influencing target specificity .
- Biological Activity : FIN56’s ferroptosis induction is linked to GPX4 degradation, whereas dimethylphenyl-substituted analogs inhibit β-lactamase, highlighting substituent-driven functional divergence .
Physicochemical Properties
| Property | Target Compound | FIN56 | N,N'-bis(2,5-dimethylphenyl)-9-oxo analog |
|---|---|---|---|
| Molecular Weight | ~450 (estimated) | 517.66 | 555.0 (estimated) |
| Solubility | High (hydroxyethyl groups) | Low (lipophilic cyclohexyl) | Moderate (aromatic substituents) |
| Stability | Prone to oxidation (hydroxy groups) | Stable (hydroxyimino) | Stable (oxo group) |
| Hazard Profile | Likely low toxicity | H315, H319, H228 (irritant, flammable) | Not reported |
Q & A
Q. What synthetic strategies are effective for introducing sulfonamide and hydroxyethyl groups onto the fluorene core?
- Methodological Answer : The synthesis of sulfonamide-functionalized fluorenes typically involves nucleophilic substitution or condensation reactions. For example, sulfonamide groups can be introduced via reaction of fluorene derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Hydroxyethyl groups may be incorporated using ethylene oxide or 2-bromoethanol in the presence of a base. Optimization of reaction stoichiometry and temperature is critical to minimize side reactions, such as over-alkylation. Characterization via -NMR and LC-MS is recommended to confirm regioselectivity and purity .
Q. How can spectroscopic methods (e.g., NMR, IR) differentiate structural isomers of this compound?
- Methodological Answer : -NMR is essential for distinguishing isomers by analyzing proton environments. For instance, the symmetry of the fluorene core and substituent positions (2,7 vs. 3,6) will produce distinct splitting patterns. IR spectroscopy can identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm) and hydroxyl O-H stretching (~3200–3600 cm). High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy. Cross-referencing with crystallographic data (if available) ensures structural confirmation .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodological Answer : Mixed polar/non-polar solvents (e.g., ethanol/water or THF/hexane) are often effective. Solubility testing at varying temperatures helps identify ideal conditions. For sulfonamide derivatives, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may enhance dissolution at elevated temperatures, followed by gradual cooling to induce crystallization. Monitoring via differential scanning calorimetry (DSC) can optimize crystal lattice formation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict β-lactamase inhibitory activity for this compound?
- Methodological Answer : Molecular docking platforms (e.g., AutoDock Vina) can simulate interactions between the compound and β-lactamase active sites (e.g., Mycobacterium tuberculosis Y-49 β-lactamase, PDB: 3M6B). Energy scores (e.g., binding affinity in kcal/mol) and hydrogen-bonding patterns with catalytic residues (e.g., Ser70, Lys73) should be analyzed. Validation via comparative studies with known sulfonamide inhibitors (e.g., MolPort-000-687-571) is critical to assess predictive accuracy .
Q. What experimental approaches resolve contradictions in reported solubility data for hydroxyethyl-substituted sulfonamides?
- Methodological Answer : Discrepancies may arise from varying solvent polarity, pH, or measurement techniques. Standardize solubility testing using USP methods (e.g., shake-flask technique with HPLC quantification). Investigate the impact of pH on sulfonamide ionization (pKa ~10–11) and hydroxyethyl hydration. For hydrophobic derivatives, micellar solubilization with surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) can enhance consistency .
Q. How do structural modifications (e.g., alkyl vs. aryl substituents) influence the compound’s fluorescence or electrochemical properties?
- Methodological Answer : Compare cyclic voltammetry (CV) profiles and fluorescence quantum yields () of derivatives with varying substituents. Electron-donating groups (e.g., hydroxyethyl) typically redshift absorption/emission wavelengths, while electron-withdrawing groups (e.g., sulfonamides) alter redox potentials. Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes, correlating with substituent effects on conjugation .
Data Analysis and Mechanistic Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s ferroptosis-inducing potential?
- Methodological Answer : SAR studies should focus on substituent effects on GPX4 inhibition (e.g., replacing cyclohexyl with hydroxyethyl groups in FIN56 analogs). Use cell viability assays (e.g., CCK-8) in ferroptosis-sensitive lines (e.g., HT-1080) with erastin as a positive control. Lipid peroxidation assays (e.g., C11-BODIPY staining) and glutathione depletion measurements validate mechanistic pathways. Computational QSAR models can prioritize synthetic targets .
Q. What chromatographic techniques (HPLC, GC-MS) are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities. GC-MS with electron ionization (EI) identifies volatile byproducts (e.g., residual ethylene oxide). For sulfonamide-specific detection, derivatization with fluorescamine enhances sensitivity in fluorescence-based assays .
Contradiction Resolution and Validation
Q. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers of varying pH (1–13). Monitor degradation via LC-MS and quantify hydrolytic products (e.g., free sulfonic acids). Hydroxyethyl groups may undergo acid-catalyzed dehydration, while sulfonamides are prone to base-mediated hydrolysis. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
